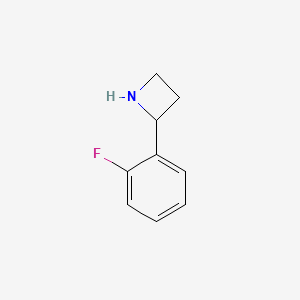

2-(2-Fluorophenyl)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9,11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPUUVPTLJZGDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Fluorophenyl)azetidine (CAS Number 1270489-49-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Azetidine Scaffold - A Privileged Motif in Modern Medicinal Chemistry

The four-membered saturated nitrogen-containing heterocycle, azetidine, has emerged from relative obscurity to become a cornerstone in contemporary drug discovery.[1] Its inherent ring strain, while lending a degree of reactivity, provides a unique conformational rigidity that is highly sought after in the design of novel therapeutics. This constrained geometry allows for precise vectoring of substituents, enabling enhanced target engagement and improved physicochemical properties.[2] Several FDA-approved drugs incorporate the azetidine motif, a testament to its utility in overcoming challenges in metabolic stability, solubility, and target selectivity. This guide focuses on a specific, commercially available azetidine derivative, 2-(2-fluorophenyl)azetidine, providing a comprehensive overview of its properties and potential applications for researchers in the pharmaceutical sciences.

Core Compound Identification and Physicochemical Properties

CAS Number: 1270489-49-0 Systematic Name: 2-(2-fluorophenyl)azetidine

This compound is a substituted azetidine, featuring a 2-fluorophenyl group at the 2-position of the azetidine ring. The presence of the fluorine atom can significantly influence the molecule's electronic properties and its potential interactions with biological targets.

Table 1: Physicochemical Properties of 2-(2-Fluorophenyl)azetidine and its Hydrochloride Salt

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Data Source |

| Molecular Formula | C₉H₁₀FN | C₉H₁₁ClFN | Supplier Data |

| Molecular Weight | 151.18 g/mol | 187.64 g/mol | Computed by PubChem[3] |

| Appearance | No Data Available | No Data Available | - |

| Melting Point | No Data Available | No Data Available | - |

| Boiling Point | No Data Available | No Data Available | - |

| Solubility | No Data Available | No Data Available | - |

| pKa (Conjugate Acid) | No Data Available | No Data Available | - |

| LogP | No Data Available | No Data Available | - |

| SMILES | FC1=CC=CC=C1C2CCN2 | C1CNC1C2=CC=CC=C2F.Cl | Supplier Data, PubChem[3] |

Synthesis Strategies for the Azetidine Core

While a specific, detailed experimental protocol for the synthesis of 2-(2-fluorophenyl)azetidine is not extensively documented in peer-reviewed literature, general methodologies for the synthesis of 2-substituted azetidines are well-established. These methods typically involve intramolecular cyclization reactions.

One common approach involves the cyclization of γ-amino alcohols or their derivatives. The synthesis would likely proceed through the following conceptual steps:

-

Preparation of a suitable precursor: This would likely be a 4-amino-1-(2-fluorophenyl)-butan-1-ol derivative.

-

Activation of the hydroxyl group: The hydroxyl group would be converted into a good leaving group, such as a tosylate or mesylate.

-

Intramolecular nucleophilic substitution: The amino group would then displace the leaving group in an intramolecular fashion to form the azetidine ring.

Alternative strategies for azetidine synthesis include:

-

[2+2] Cycloadditions: The reaction of an imine with an alkene, known as the aza Paternò–Büchi reaction, can directly form the azetidine ring.[4]

-

Ring expansion of aziridines: Certain aziridine derivatives can be induced to undergo ring expansion to form azetidines.

-

Reduction of β-lactams: The corresponding β-lactam (azetidin-2-one) can be reduced to the azetidine.

Experimental Protocol: General Synthesis of a 2-Arylazetidine via Intramolecular Cyclization (Illustrative)

Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of 2-(2-fluorophenyl)azetidine.

-

Step 1: Synthesis of the Precursor. A suitable starting material, such as 1-(2-fluorophenyl)but-3-en-1-ol, would be subjected to a hydroboration-oxidation reaction to introduce a terminal hydroxyl group, followed by conversion of the hydroxyl to an amine, and protection of the amine.

-

Step 2: Activation of the Benzylic Alcohol. The benzylic hydroxyl group of the precursor is converted to a leaving group (e.g., by reaction with p-toluenesulfonyl chloride in the presence of a base like triethylamine).

-

Step 3: Deprotection and Cyclization. The protecting group on the amine is removed, and the resulting free amine undergoes intramolecular cyclization to form the 2-(2-fluorophenyl)azetidine ring. The reaction is typically carried out in a suitable solvent and may require heating.

-

Step 4: Purification. The crude product is purified by column chromatography or distillation to yield the desired 2-(2-fluorophenyl)azetidine.

Caption: Generalized workflow for the synthesis of 2-substituted azetidines.

Biological Activity and Potential Applications in Drug Discovery

While there is no specific biological data available for 2-(2-fluorophenyl)azetidine, the broader class of azetidine-containing molecules has shown significant promise in a variety of therapeutic areas. The inclusion of an azetidine ring can be a strategic decision in drug design to:

-

Improve Metabolic Stability: The strained ring can be less susceptible to metabolic degradation compared to more flexible aliphatic chains.

-

Enhance Solubility: The nitrogen atom can act as a hydrogen bond acceptor, improving aqueous solubility.

-

Optimize Target Binding: The rigid structure of the azetidine ring can lock a molecule into a bioactive conformation, leading to higher affinity and selectivity for its biological target.

Azetidine derivatives have been investigated for a range of biological activities, including:

-

Antibacterial and Antifungal Agents: The azetidin-2-one (β-lactam) core is a well-known pharmacophore in antibiotics.[5]

-

Anti-inflammatory and Antitubercular Activity: Certain azetidin-2-one derivatives have shown potential as anti-inflammatory and antitubercular agents.[1]

-

Janus Kinase (JAK) Inhibition: Patents have described azetidine derivatives as inhibitors of JAKs, which are implicated in inflammatory and autoimmune disorders.[6][7]

Given that 2-(2-fluorophenyl)azetidine is a readily available building block, its primary application is likely as a starting material for the synthesis of more complex molecules with potential therapeutic value. The 2-fluorophenyl moiety is a common substituent in medicinal chemistry, often introduced to modulate lipophilicity and engage in specific interactions with protein targets.

Caption: Potential therapeutic areas for azetidine-containing compounds.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling dust, fumes, or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.[8]

It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion and Future Perspectives

2-(2-Fluorophenyl)azetidine (CAS 1270489-49-0) is a valuable building block for medicinal chemists and drug discovery scientists. While detailed studies on its specific properties and biological activities are currently limited, its structural features—the conformationally constrained azetidine ring and the electronically modified fluorophenyl group—make it an attractive starting point for the synthesis of novel therapeutic agents. As the importance of three-dimensional molecular architecture in drug design continues to grow, we can anticipate that scaffolds such as 2-(2-fluorophenyl)azetidine will play an increasingly significant role in the development of the next generation of medicines. Further research into the synthesis, functionalization, and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

- Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282.

- Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - NIH. (URL not provided)

- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (URL not provided)

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL not provided)

- US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google P

-

2-(2-Fluorophenyl)azetidine hydrochloride | C9H11ClFN | CID 73994654 - PubChem. [Link]

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (URL not provided)

- Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (URL not provided)

- Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) - NIH. (URL not provided)

-

Azetidine - Wikipedia. [Link]

- Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived

- MSDS UHP231 D-Azetidine-2-carboxylic acid.

- An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (URL not provided)

- CN102026999A - Azetidine and cyclobutane derivatives as JAK inhibitors - Google P

- Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC. (URL not provided)

- (R)-Azetidine-2-carboxylic acid-SDS-MedChemExpress. (URL not provided)

- 1270461-03-4|2-(3-Fluorophenyl)azetidine|BLD Pharm. (URL not provided)

-

Chemical Properties of Azetidine (CAS 503-29-7) - Cheméo. [Link]

-

Azetidine | C3H7N | CID 10422 - PubChem - NIH. [Link]

- 2-(2-Fluorophenyl)azetidine - CAS:1270489-49-0 - 江苏氩氪氙材料科技有限公司. (URL not provided)

Sources

- 1. medwinpublisher.org [medwinpublisher.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-(2-Fluorophenyl)azetidine hydrochloride | C9H11ClFN | CID 73994654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 7. CN102026999A - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 8. chemos.de [chemos.de]

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-Depth Technical Guide to 2-(2-Fluorophenyl)azetidine

Introduction

Azetidines, four-membered nitrogen-containing saturated heterocycles, have garnered significant attention in medicinal chemistry due to their unique structural and reactive properties.[1] These scaffolds are prized for their ability to introduce three-dimensionality, a key feature in modern drug design, while modulating critical physicochemical properties such as solubility and metabolic stability.[1][2] This guide focuses on a specific, yet important, derivative: 2-(2-Fluorophenyl)azetidine. The strategic placement of a 2-fluorophenyl group on the strained azetidine ring presents a valuable building block for researchers and drug development professionals, offering a unique combination of conformational rigidity and potential for specific molecular interactions.

This document serves as a comprehensive technical resource, detailing the core molecular properties, synthesis, applications, and handling of 2-(2-Fluorophenyl)azetidine. The insights provided herein are intended to empower scientists in their efforts to leverage this compound in the pursuit of novel therapeutics.

Core Molecular and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. 2-(2-Fluorophenyl)azetidine is characterized by a unique combination of a strained heterocyclic ring and an electronically modified aromatic system.

Molecular Structure and Weight

The structure consists of an azetidine ring substituted at the 2-position with a 2-fluorophenyl group. The fluorine atom's position introduces specific electronic effects and potential for hydrogen bonding, which can be critical for target engagement in drug discovery.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FN | [3] |

| Molecular Weight | 151.18 g/mol | [3] |

| IUPAC Name | 2-(2-fluorophenyl)azetidine | [4] |

| CAS Number | 959238-17-6 | [3] |

Note: The hydrochloride salt of this compound (CAS No. 1375231-95-0) has a molecular formula of C₉H₁₁ClFN and a molecular weight of 187.64 g/mol .[4]

Physicochemical Data (Predicted and Experimental)

Quantitative descriptors are vital for predicting the behavior of a compound in biological systems. The data below for the parent compound and related structures offer a predictive insight into its "drug-likeness."

| Parameter | 2-(2-Fluorophenyl)azetidine | 2-(2-Chloro-4-fluorophenyl)azetidine | Notes |

| Density | 1.116 g/cm³ | - | [3] |

| Boiling Point | 214.4 °C | - | [3] |

| Flash Point | 83.4 °C | - | [3] |

| Melting Point | 59.8 °C | - | [3] |

| Topological Polar Surface Area (TPSA) | - | 12.03 Ų | TPSA is a key predictor of drug absorption and brain penetration.[5] |

| LogP | - | 2.51 | LogP indicates the lipophilicity of the molecule.[5] |

| Hydrogen Bond Donors | 1 | 1 | [5] |

| Hydrogen Bond Acceptors | 1 | 1 | [5] |

| Rotatable Bonds | 1 | 1 | [5] |

Synthesis Strategies: A Mechanistic Perspective

The synthesis of substituted azetidines has historically been challenging due to the inherent ring strain.[6] However, modern synthetic methodologies have made these scaffolds more accessible. While a specific, validated protocol for 2-(2-Fluorophenyl)azetidine is not detailed in the provided search results, we can infer logical and field-proven synthetic pathways based on established azetidine chemistry.

Retrosynthetic Analysis and Key Transformations

A common and effective strategy for synthesizing 2-substituted azetidines involves the cyclization of a suitable β-amino alcohol precursor. This approach offers good control over stereochemistry and functional group tolerance.

Caption: Retrosynthetic pathway for 2-(2-Fluorophenyl)azetidine.

Proposed Experimental Protocol

The following protocol is a generalized procedure based on the synthesis of similar N-aryl-2-cyanoazetidines and other substituted azetidines.[7][8]

Step 1: Synthesis of the β-Amino Alcohol Precursor

-

Objective: To create the open-chain precursor containing the necessary amine and alcohol functionalities.

-

Method: A common route is the ring-opening of a suitable epoxide. Start with 2-fluorostyrene oxide.

-

Procedure:

-

Dissolve 2-fluorostyrene oxide (1 equivalent) in a suitable solvent like isopropanol.

-

Add a nitrogen source, such as ammonia or a protected amine (e.g., benzylamine), in excess.

-

Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction, remove the solvent under reduced pressure, and purify the resulting amino alcohol by column chromatography.

-

Step 2: Intramolecular Cyclization to Form the Azetidine Ring

-

Objective: To form the four-membered ring via an intramolecular nucleophilic substitution.

-

Method: This is typically a two-step, one-pot process involving activation of the hydroxyl group followed by base-induced ring closure.

-

Procedure:

-

Dissolve the purified β-amino alcohol (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equivalents).

-

Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.1 equivalents) dropwise. The hydroxyl group is converted into a good leaving group (mesylate or tosylate).

-

After the activation is complete (monitored by TLC), add a stronger base, such as sodium hydride or potassium tert-butoxide, to deprotonate the amine and initiate the intramolecular cyclization.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with water, extract the product into an organic solvent, dry the organic layer, and purify the crude product by flash chromatography to yield 2-(2-Fluorophenyl)azetidine.

-

Applications in Drug Discovery and Medicinal Chemistry

The azetidine ring is considered a "privileged scaffold" in medicinal chemistry.[1] Its incorporation into drug candidates can lead to significant improvements in pharmacological profiles.

Role as a Bioisostere and Conformational Restrictor

Azetidines often serve as bioisosteres for larger, more flexible rings like piperidines or pyrrolidines. This substitution can:

-

Improve Metabolic Stability: The strained ring is often more resistant to metabolic degradation.[2]

-

Enhance Solubility: The polar nitrogen atom within a compact, sp³-rich framework can improve aqueous solubility.

-

Optimize Receptor Binding: The rigid structure of the azetidine ring reduces the entropic penalty upon binding to a target protein and presents substituents in well-defined three-dimensional vectors.[1]

Precedent in FDA-Approved Drugs

The value of the azetidine motif is validated by its presence in several marketed drugs, where it plays a crucial role in the molecule's efficacy and pharmacokinetic profile.[2]

-

Baricitinib (Olumiant): An inhibitor of Janus kinase (JAK) used to treat rheumatoid arthritis.

-

Cobimetinib (Cotellic): A MEK inhibitor used in the treatment of melanoma.

-

Azelnidipine (Calblock): A dihydropyridine calcium channel blocker used as an antihypertensive agent.

The success of these drugs underscores the potential of novel azetidine building blocks like 2-(2-Fluorophenyl)azetidine in developing next-generation therapeutics across various disease areas, including oncology, inflammation, and central nervous system disorders.[2][6]

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. While specific toxicity data for 2-(2-Fluorophenyl)azetidine is limited, guidelines can be established based on the parent azetidine heterocycle and general principles of chemical safety.

Hazard Identification

The parent compound, azetidine, is classified as a flammable liquid that can cause severe skin burns and eye damage.[9] Substituted azetidines may share some of these hazardous properties.

-

GHS Hazard Statements (General for Azetidines): H225 (Highly flammable liquid and vapor), H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed).[10][11]

-

Precautionary Statements:

-

Prevention (P280, P210, P260): Wear protective gloves, clothing, eye, and face protection. Keep away from heat, sparks, and open flames. Do not breathe mist, vapors, or spray.[11][12]

-

Response (P305+P351+P338, P310): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[11][12]

-

Recommended Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] Ground and bond containers and receiving equipment to prevent static discharge.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] For 2-(2-Fluorophenyl)azetidine specifically, storage at +2 to +8 °C is recommended.[3] Keep away from strong oxidizing agents and strong acids.[12]

Conclusion

2-(2-Fluorophenyl)azetidine represents a potent tool in the arsenal of the modern medicinal chemist. Its defined molecular weight and structure, combined with the favorable properties imparted by the strained azetidine ring, make it an attractive scaffold for library synthesis and lead optimization. By understanding its physicochemical properties, leveraging established synthetic strategies, and adhering to strict safety protocols, researchers can effectively utilize this compound to explore new chemical space and accelerate the development of innovative therapeutics.

References

-

PubChem. 2-(2-Fluorophenyl)azetidine hydrochloride | C9H11ClFN | CID 73994654. [Link]

-

Wikipedia. Azetidine. [Link]

-

Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). [Link]

-

Wadsworth, D. J., et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

-

Cheekatla, S. R. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

Schindler, C. S. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Parmar, D. R., et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

Ahmed, S. E., et al. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A. [Link]

-

Gudelis, E., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. [Link]

-

Shankar, M., et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res. [Link]

-

Organic Chemistry Portal. Azetidine synthesis. [Link]

-

Carl ROTH. 2-(4-Fluorophenyl)azetidine, 100 mg, CAS No. 959238-17-6. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. [Link]

-

Aggarwal, V. K., et al. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. [Link]

- Google Patents.

-

MDPI. The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

-

Parmar, D. R., et al. Azetidines of pharmacological interest. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)azetidine, 100 mg, CAS No. 959238-17-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 4. 2-(2-Fluorophenyl)azetidine hydrochloride | C9H11ClFN | CID 73994654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azetidine synthesis [organic-chemistry.org]

- 9. chemos.de [chemos.de]

- 10. Azetidine - Wikipedia [en.wikipedia.org]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

The Fluorinated Azetidine Handbook: Strategic Bioisosteres in Modern Drug Design

Executive Summary

This technical guide examines the structural, physicochemical, and synthetic nuances of fluorinated azetidine compounds. Once considered niche academic curiosities, these four-membered heterocycles have emerged as "privileged scaffolds" in medicinal chemistry. They offer a unique solution to the "molecular obesity" crisis by providing rigid, low-molecular-weight bioisosteres that modulate basicity (pKa), enhance metabolic stability, and define precise exit vectors for target engagement.

Part 1: The "Fluorine Effect" on the Azetidine Core

The introduction of fluorine into the strained azetidine ring (25.4 kcal/mol strain energy) creates a distinct electronic and conformational environment. Unlike larger rings where fluorine might simply add lipophilicity, in azetidines, the fluorine atom dictates the ring's shape and reactivity.

Basicity Modulation (pKa)

The nitrogen atom in a standard azetidine is highly basic (

-

Mechanism: The strong electronegativity of fluorine (Pauling scale 3.98) exerts a through-bond inductive effect (

), pulling electron density away from the nitrogen lone pair. -

Impact:

-

3-Fluoroazetidine: Lowers

to -

3,3-Difluoroazetidine: Drastically lowers

to -

Result: At physiological pH (7.4), a significant fraction of the molecule remains neutral, facilitating passive diffusion across cell membranes.

-

Conformational Control (Puckering)

The azetidine ring is not planar; it puckers to relieve torsional strain. Fluorine substitution locks the ring into specific conformations due to the gauche effect (preference for

-

3-Fluoroazetidine: Often adopts a conformation where the fluorine is equatorial to minimize 1,3-diaxial-like repulsion, though this is solvent-dependent.

-

3,3-Difluoroazetidine: The gem-difluoro motif creates a "flattened" but still puckered ring, reducing the barrier to nitrogen inversion and often increasing the effective steric bulk of the ring without adding carbon weight.

Physicochemical Summary Table

| Property | Azetidine | 3-Fluoroazetidine | 3,3-Difluoroazetidine |

| Hybridization | |||

| Basicity ( | ~11.3 (High) | ~8.7 (Moderate) | ~6.5 (Low) |

| LogP (Lipophilicity) | Low (Polar) | Moderate | Moderate-High |

| Metabolic Stability | Low (N-oxidation prone) | Improved | High (Blocks C3 oxidation) |

| Primary Utility | Spacer/Linker | Stereoelectronic Probe | Carbonyl/Proline Bioisostere |

Part 2: Visualization of Structural Logic

The following diagram illustrates the decision matrix for selecting an azetidine scaffold based on required physicochemical outcomes.

Figure 1: Decision logic for incorporating fluorinated azetidines into drug scaffolds.

Part 3: Synthetic Methodologies

Synthesis of fluorinated azetidines requires careful handling due to the ring strain and the potential for ring-opening or rearrangement under harsh conditions.

Protocol: Deoxyfluorination of N-Boc-3-Azetidinone

This is the most common route to access 3,3-difluoroazetidine . It utilizes Diethylaminosulfur Trifluoride (DAST) or the safer Deoxo-Fluor reagent to convert the ketone directly to the gem-difluoro moiety.

Reagents:

-

N-Boc-3-azetidinone (Starting Material)

-

DAST (Diethylaminosulfur Trifluoride)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous

[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add N-Boc-3-azetidinone (1.0 equiv) and dissolve in anhydrous DCM (0.2 M concentration).

-

Cooling: Cool the solution to

(ice bath). Note: Some protocols suggest -

Addition: Add DAST (2.5–3.0 equiv) dropwise via syringe. The excess is necessary to drive the reaction to completion and account for hydrolysis by trace moisture.

-

Reaction: Allow the mixture to warm to room temperature slowly and stir for 12–16 hours. Monitor by TLC (stain with

as the product is UV inactive) or -

Quenching (Critical): Cool the mixture back to

. Slowly add saturated -

Extraction: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc). The product is a colorless oil or low-melting solid.

Protocol: N-Functionalization (Coupling)

Once the fluorinated core is synthesized (or purchased as the HCl salt), it is coupled to the drug scaffold.

Standard

-

Mix: 3,3-difluoroazetidine HCl (1.2 equiv), Aryl Halide (1.0 equiv), and

(3.0 equiv) in DMSO or DMF. -

Heat: Stir at

for 4–12 hours. -

Why this works: The reduced basicity of the fluorinated azetidine makes it a weaker nucleophile than standard amines. Stronger bases (

) or catalytic systems (Buchwald-Hartwig Pd-catalysis) are often required if the aryl halide is not highly activated.

Part 4: Strategic Applications & Bioisosterism

The Carbonyl Bioisostere

The 3,3-difluoroazetidine moiety is a proven bioisostere for the carbonyl group (

-

Logic: The

group is lipophilic but polar, mimicking the electronic demand of the carbonyl oxygen without being a hydrogen bond acceptor. -

Application: Replacing a labile amide bond with a 3,3-difluoroazetidine linker can prevent hydrolytic cleavage by peptidases while maintaining the overall geometry of the molecule.

The "Super-Proline"

Proline is unique for inducing turns in peptide chains. 3-Fluoroazetidine acts as a contracted proline mimic.

-

Logic: The smaller ring size constrains the

and -

Stereochemistry: The fluorine substituent allows for tuning the ring pucker (endo vs. exo), effectively locking the peptide backbone into a specific secondary structure (e.g., stabilizing a

-turn).

Part 5: Synthetic Workflow Visualization

Figure 2: Standard synthetic route for accessing the 3,3-difluoroazetidine building block.

References

-

Duncton, M. A. (2011). Miniperspective: Azetidines: New Tools for the Medicinal Chemist. Journal of Medicinal Chemistry , 54(15), 5302–5316. Link

-

Champagne, P. A., et al. (2015). Stereoselective Synthesis of 3-Fluoroazetidines. Organic Letters , 17(4), 1010–1013. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry , 61(14), 5822–5880. Link

-

Petrov, V. A. (2016). Synthesis and Properties of Fluorinated Azetidines. Journal of Fluorine Chemistry , 185, 12-25. Link

-

Kalgutkar, A. S., et al. (2011). Azetidine-based inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters , 21(16), 4788-4792. Link

Sources

Methodological & Application

Navigating the In Vitro Frontier: A Protocol Framework for the Characterization of 2-(2-Fluorophenyl)azetidine and Novel Azetidine-Based Compounds

For Immediate Release

Shanghai, China – February 4, 2026 – In the dynamic landscape of drug discovery, the azetidine scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1] Compounds incorporating this four-membered nitrogen-containing heterocycle have shown potential as anticancer, antibacterial, antimicrobial, and psychoactive agents.[1] However, the specific biological target of 2-(2-Fluorophenyl)azetidine is not yet defined in publicly accessible scientific literature. This absence of a known molecular target precludes the development of a single, definitive in vitro assay protocol.

Recognizing this critical gap, this comprehensive guide, intended for researchers, scientists, and drug development professionals, pivots from a singular protocol to a strategic framework. It outlines a rational, multi-pronged approach to the in vitro characterization of 2-(2-Fluorophenyl)azetidine and other novel azetidine derivatives. This application note will detail a series of robust and adaptable assay methodologies designed to elucidate the compound's mechanism of action and identify its primary biological targets.

The Azetidine Enigma: A Scaffold of Diverse Potential

The unique ring strain of the azetidine moiety imparts distinct chemical properties, making it a valuable component in medicinal chemistry.[2] Its derivatives have been explored for a multitude of therapeutic applications, from combating infectious diseases to treating complex central nervous system disorders.[3][4] This broad spectrum of activity underscores the necessity of a systematic screening approach when investigating a novel azetidine compound like 2-(2-Fluorophenyl)azetidine.

A Strategic Approach to Target Identification and Characterization

In the absence of a known target, a logical workflow involves a tiered screening process, beginning with broad-based assays to identify a general class of biological activity, followed by more specific assays to pinpoint the precise molecular target and mechanism of action.

Figure 1. A tiered approach to the in vitro characterization of novel compounds.

Tier 1: High-Throughput Screening for Monoamine Transporter Activity

Given the structural similarities of some azetidine derivatives to known psychoactive compounds, a primary area of investigation should be their effect on monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[5][6] These transporters are critical for regulating neurotransmitter levels in the synapse and are the targets of many antidepressant and psychostimulant drugs.[5]

Protocol 1: Fluorescence-Based Monoamine Transporter Uptake Assay

This assay provides a rapid and sensitive method to screen for inhibitors of monoamine transporters in a high-throughput format.[7] It utilizes a fluorescent substrate that is taken up by cells expressing the transporter of interest.[7] Inhibition of this uptake by a test compound results in a decrease in intracellular fluorescence.

Materials and Reagents

| Reagent | Supplier | Catalog # |

| HEK293 cells stably expressing human SERT, DAT, or NET | Various | N/A |

| Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices | R8174 |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| 96-well or 384-well black, clear-bottom microplates | Corning | 3603 |

| Reference Inhibitors (e.g., Fluoxetine for SERT, GBR-12909 for DAT, Desipramine for NET) | Tocris | Various |

Experimental Workflow

Figure 2. Workflow for the fluorescence-based monoamine transporter uptake assay.

Detailed Steps:

-

Cell Culture: Culture HEK293 cells expressing SERT, DAT, or NET in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells into 96-well or 384-well black, clear-bottom plates at a density of 40,000-60,000 cells/well (96-well) or 12,500-20,000 cells/well (384-well) and allow them to adhere overnight.[8]

-

Compound Preparation: Prepare a serial dilution of 2-(2-Fluorophenyl)azetidine and reference inhibitors in assay buffer (provided in the kit or a suitable buffer such as Hank's Balanced Salt Solution).

-

Assay Procedure:

-

Remove the culture medium from the cells.

-

Add the diluted compounds to the respective wells.

-

Add the fluorescent substrate solution to all wells.[8]

-

Incubate the plate at 37°C for a duration specified by the kit manufacturer (typically 15-60 minutes).

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader equipped for bottom-read fluorescence (Excitation/Emission wavelengths as specified by the kit).

-

Data Analysis: Plot the fluorescence intensity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Investigating G Protein-Coupled Receptor (GPCR) Modulation

GPCRs represent a large and diverse family of cell surface receptors that are common drug targets.[9][10] Given the broad pharmacological profile of azetidine derivatives, screening for activity at various GPCRs is a logical next step.

Protocol 2: Cell-Based GPCR Functional Assays (cAMP and Calcium Flux)

These assays measure the downstream consequences of GPCR activation, such as changes in intracellular cyclic AMP (cAMP) for Gs- and Gi-coupled receptors, or calcium mobilization for Gq-coupled receptors.[11]

Materials and Reagents

| Reagent | Supplier | Catalog # |

| CHO or HEK293 cells expressing the GPCR of interest | Various | N/A |

| cAMP Assay Kit (e.g., HTRF, FRET-based) | Cisbio, Promega | Various |

| Calcium Flux Assay Kit (e.g., Fluo-4, Cal-520) | Molecular Probes | Various |

| Appropriate GPCR agonist and antagonist | Tocris | Various |

Experimental Workflow

Figure 3. General workflow for cell-based GPCR functional assays.

Detailed Steps:

-

Cell Preparation: Plate cells expressing the GPCR of interest in a suitable microplate.

-

Agonist Mode: Add serial dilutions of 2-(2-Fluorophenyl)azetidine to the cells and incubate.

-

Antagonist Mode: Pre-incubate the cells with serial dilutions of 2-(2-Fluorophenyl)azetidine, followed by the addition of a known agonist at its EC80 concentration.

-

Signal Detection:

-

cAMP Assay: Lyse the cells and add the detection reagents according to the manufacturer's protocol. Measure the resulting signal (e.g., HTRF ratio).

-

Calcium Flux Assay: Load the cells with a calcium-sensitive dye. Measure the change in fluorescence intensity immediately after the addition of the test compound (agonist mode) or agonist (antagonist mode) using a suitable plate reader (e.g., FLIPR).

-

-

Data Analysis: Calculate EC50 values for agonists and IC50 values for antagonists.

Tier 3: Probing for Enzyme Inhibition

Many drugs exert their effects by inhibiting the activity of specific enzymes. Monoamine oxidase (MAO) is a particularly relevant target for compounds with potential CNS activity, as MAO inhibitors are used in the treatment of depression and Parkinson's disease.[12][13][14]

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A or MAO-B. Commercially available kits often use a fluorometric or chemiluminescent method.[12][15]

Materials and Reagents

| Reagent | Supplier | Catalog # |

| Recombinant human MAO-A and MAO-B | Sigma-Aldrich | M7316, M7441 |

| MAO-Glo™ Assay Kit | Promega | V1401 |

| Reference Inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) | Tocris | Various |

Experimental Workflow

Figure 4. Workflow for the MAO-Glo™ assay.

Detailed Steps:

-

Reagent Preparation: Prepare the MAO-A or MAO-B enzyme and substrate solutions according to the kit protocol.

-

Assay Setup: In a white, opaque microplate, add the test compound, reference inhibitors, and the enzyme solution.

-

Incubation: Incubate the plate to allow for enzyme inhibition.

-

Signal Generation: Add the luciferin detection reagent, which will produce a luminescent signal in the presence of the product of the MAO reaction.

-

Measurement: Measure the luminescence using a microplate reader.

-

Data Analysis: Determine the IC50 value by plotting the luminescent signal against the compound concentration.

Validation and Next Steps

Positive "hits" from these initial screening assays must be validated through orthogonal assays. For example, a compound that inhibits monoamine transporter uptake should be further characterized using radioligand binding assays to determine its affinity (Ki) for the transporter.[16][17] Similarly, enzyme inhibitors should be studied using kinetic assays to determine their mode of inhibition (e.g., competitive, non-competitive).

Conclusion

While the precise biological target of 2-(2-Fluorophenyl)azetidine remains to be elucidated, the systematic application of the in vitro assay protocols outlined in this guide provides a robust framework for its pharmacological characterization. By employing a tiered approach that screens for activity at major drug target classes, researchers can efficiently identify the molecular mechanism of action of this and other novel azetidine derivatives, paving the way for their potential development as novel therapeutic agents. This strategic methodology ensures that even in the absence of a known target, the path to understanding the biological activity of a novel compound is clear and scientifically rigorous.

References

-

Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). (n.d.). Retrieved from [Link]

- Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2), 000282.

- Welsch, N., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.

- Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (n.d.).

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

- Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.

- Kassinos, M., & Jones, P. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices.

- Azetidine synthesis. (n.d.). Organic Chemistry Portal.

- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). International Journal of Molecular Sciences, 25(10), 5474.

- Rothman, R. B., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 643.

- Rothman, R. B., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.

- Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. (2008). Journal of Neuroscience Methods, 169(2), 270-277.

- Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A, 9(1), 146-154.

- In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2022). Molecules, 27(15), 4991.

- In vitro assays for the functional characterization of the dopamine transporter (DAT). (2015). Current Protocols in Pharmacology, 70, 12.11.1-12.11.16.

- Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). (2025).

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). (2023). Molecules, 28(3), 1083.

- Enzyme Inhibition Assays for Monoamine Oxidase. (2024). Methods in Molecular Biology, 2718, 337-346.

- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI.

- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.

- Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.

- Radioligand binding assay results showing the percentage inhibition of binding for the modified phenothiazines. (n.d.).

- Synthesis and Antimicrobial Activity of Azetidin-2-one Containing Acetyl Pyrazoline Derivatives. (2025).

- MAO Inhibition in Drug Discovery and Development. (2025).

- A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. (2012). PLoS One, 7(6), e38933.

- GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review.

- Development and Characterization of Fluorescent Probes for Understanding Monoamine Neurotransmitter Pathways in the Brain. (2025). Columbia Academic Commons.

- TAAR1. (n.d.). Wikipedia.

- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports, 2(1), 1-10.

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. medwinpublisher.org [medwinpublisher.org]

- 4. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. moleculardevices.com [moleculardevices.com]

- 6. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 7. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. moleculardevices.com [moleculardevices.com]

- 9. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. marinbio.com [marinbio.com]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. assaygenie.com [assaygenie.com]

- 13. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. criver.com [criver.com]

- 15. mdpi.com [mdpi.com]

- 16. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

Application Note: Large-Scale Synthesis of 2-(2-Fluorophenyl)azetidine Hydrochloride

This Application Note is designed for process chemists and drug development scientists. It details a scalable, cost-effective protocol for the synthesis of 2-(2-Fluorophenyl)azetidine Hydrochloride , a high-value scaffold in medicinal chemistry.

Executive Summary

The incorporation of the 2-arylazetidine motif is a proven strategy for modulating the metabolic stability and basicity of amine pharmacophores. The 2-(2-fluorophenyl) substitution introduces specific conformational constraints and electronic modulation (via the ortho-fluorine effect) that are highly sought after in CNS and oncology programs.

This guide presents a three-step, chromatography-free process suitable for multi-gram to kilogram scale-up. Unlike photoredox or transition-metal-catalyzed routes which are often limited by dilution or catalyst cost, this protocol utilizes the Rodionov-Johnson condensation followed by classical functional group manipulations to ensure economic viability and safety.

Core Advantages

-

Scalability: Avoids column chromatography; relies on crystallization and salt formation.[1]

-

Cost-Efficiency: Uses commodity reagents (Malonic acid, Ammonium acetate,

, -

Safety: Mitigates the risks of handling volatile free-base azetidines by isolating the stable hydrochloride salt.

Retrosynthetic Analysis & Pathway

The strategy relies on constructing the carbon backbone via a condensation reaction, followed by reduction and intramolecular cyclization. This approach avoids the high ring-strain barrier associated with direct [2+2] cycloadditions on a large scale.

Reaction Pathway Diagram[2][3]

Figure 1: Synthetic flowchart for the production of 2-(2-Fluorophenyl)azetidine HCl.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Amino-3-(2-fluorophenyl)propanoic Acid

This step utilizes the Rodionov modification of the Knoevenagel condensation to generate the

-

Reagents: 2-Fluorobenzaldehyde (1.0 equiv), Malonic acid (1.0 equiv), Ammonium acetate (2.0 equiv).

-

Solvent: Ethanol (95%).

Protocol:

-

Charge a 5 L reactor with 2-Fluorobenzaldehyde (500 g, 4.03 mol), Malonic acid (420 g, 4.03 mol), and Ammonium acetate (620 g, 8.05 mol) in Ethanol (2.5 L).

-

Heat the suspension to reflux (

) with vigorous mechanical stirring. -

Maintain reflux for 8–12 hours. The reaction will evolve

; ensure proper venting. -

Cool the mixture to

. The product often precipitates as a white zwitterionic solid. -

Filter the solid and wash with cold ethanol (

) followed by diethyl ether ( -

Dry under vacuum at

to constant weight.

Expected Yield: 60–70%

Checkpoint:

Step 2: Reduction to 3-Amino-3-(2-fluorophenyl)propan-1-ol

The carboxylic acid is reduced to the alcohol using Lithium Aluminum Hydride (

-

Reagents:

(2.5 equiv), Product from Step 1. -

Solvent: Anhydrous THF.

Protocol:

-

Safety Alert: Purge reactor with

. Ensure quenching setup is ready. -

Suspend

pellets (95 g, 2.5 mol) in anhydrous THF (2.0 L) in a reactor cooled to -

Add 3-Amino-3-(2-fluorophenyl)propanoic acid (183 g, 1.0 mol) portion-wise via a solids addition funnel, maintaining internal temperature

. (Exothermic gas evolution). -

Allow to warm to room temperature, then heat to reflux for 6 hours.

-

Quenching (Fieser Method): Cool to

. Carefully add:- Water

- 15% NaOH solution

- Water

-

Stir for 1 hour until a granular white precipitate forms.

-

Filter through a Celite pad. Wash the cake with warm THF.

-

Concentrate the filtrate to yield the crude amino alcohol as a viscous oil.

Expected Yield: 85–90%

Step 3: Cyclization to 2-(2-Fluorophenyl)azetidine HCl

This critical step involves the activation of the alcohol to a chloride followed by intramolecular nucleophilic displacement.

-

Reagents: Thionyl chloride (

), NaOH, HCl (gas or ether). -

Solvent: Chloroform (or DCM), Water.

Protocol:

-

Chlorination: Dissolve the Amino Alcohol (150 g, 0.89 mol) in

(1.5 L). Cool to -

Add

(130 mL, 1.78 mol) dropwise. -

Heat to reflux for 3 hours. The intermediate is the 3-chloro-3-(2-fluorophenyl)propan-1-amine hydrochloride.

-

Concentrate the mixture to dryness to remove excess

. -

Cyclization: Redissolve the residue in water (500 mL).

-

Add the aqueous solution slowly to a refluxing mixture of 50% NaOH (300 mL) and Toluene (500 mL) equipped with a Dean-Stark trap (optional, but phase transfer is key). Note: The free base azetidine is formed and extracts into the organic layer.

-

Stir vigorously at

for 2 hours. -

Cool and separate layers. Extract aqueous layer with Toluene (

). -

Salt Formation: Dry combined organics over

. Filter. -

Cool to

and bubble HCl gas (or add 2M HCl in ether) until pH < 2. -

The 2-(2-Fluorophenyl)azetidine Hydrochloride precipitates. Filter and recrystallize from Isopropanol/Ether if necessary.

Expected Yield: 50–60% (from amino alcohol)

Process Safety & Hazard Analysis

| Hazard Category | Specific Risk | Mitigation Strategy |

| Thermal Instability | Azetidines are strained rings; free bases can polymerize or decompose exothermically. | Always store as the HCl salt . Avoid distillation of the free base at temperatures |

| Reagent Handling | Use dedicated blast shields and scrubbers. Implement Fieser workup for Al-waste. | |

| Fluorine Chemistry | C-F bond is stable, but 2-fluoro substitution increases lipophilicity and skin permeation. | Double-gloving (Nitrile/Laminate) is mandatory. Handle all free-base forms in a fume hood. |

Analytical Specifications

Product: 2-(2-Fluorophenyl)azetidine Hydrochloride

Formula:

-

Appearance: White to off-white crystalline solid.

-

(400 MHz,

-

HPLC Purity: >98.0% (AUC).

-

Water Content (KF): <0.5%.

References

- Rodionov-Johnson Synthesis (General Method): Rodionow, W. M. "Über die Synthese von -Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 1926. Context: Foundation for Step 1 ( -amino acid synthesis).

-

Reduction of

-Amino Acids:-

McKennon, M. J., et al. "A Convenient Reduction of Amino Acids and Their Derivatives." Journal of Organic Chemistry, 1993. Link

- Context: Protocol for Step 2 ( reduction).

-

- Cyclization to Azetidines (Process Chemistry)

-

Modern Chiral Alternatives (For Reference)

-

Azetidine Handling & Safety

Sources

Troubleshooting & Optimization

Optimizing the yield of 2-(2-Fluorophenyl)azetidine synthesis

Welcome to the Advanced Synthesis Support Center. Topic: Optimization of 2-(2-Fluorophenyl)azetidine Synthesis Ticket ID: AZ-FP-002 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The 4-Membered Ring Challenge

Synthesizing 2-(2-fluorophenyl)azetidine presents a classic conflict in organic synthesis: Thermodynamic Stability vs. Kinetic Accessibility . The formation of a 4-membered azetidine ring is disfavored by high ring strain (~26 kcal/mol) and entropic factors compared to 5- or 6-membered rings.

The presence of the ortho-fluorine atom on the phenyl ring introduces two specific complications:

-

Steric Hindrance: The fluorine atom at the ortho position creates steric bulk that can impede the conformational folding required for cyclization.

-

Electronic Effects: The inductive withdrawing nature of fluorine can acidify the benzylic proton (C2 position), making the final product susceptible to racemization or ring-opening elimination under harsh basic conditions.

This guide addresses the two most robust synthetic pathways: Intramolecular Cyclization (Nucleophilic Displacement) and Beta-Lactam Reduction .

Module 1: The Cyclization Route (Gamma-Amino Alcohol Activation)

User Scenario: “I am trying to cyclize 3-amino-3-(2-fluorophenyl)propan-1-ol using mesyl chloride and base, but my yield is stuck at 30%. The NMR shows broad peaks suggesting polymerization.”

Root Cause Analysis

The competition here is between Intramolecular Cyclization (forming the azetidine) and Intermolecular Polymerization (forming linear polyamines).

-

Kinetic Barrier: The nitrogen nucleophile must attack the terminal electrophile (OTs/OMs) at a 180° angle (SN2). The chain must fold perfectly to achieve this.

-

The Fluorine Factor: The 2-F substituent adds rotational barriers to the propyl chain, slightly increasing the time the molecule spends in non-productive conformations, thereby increasing the window for intermolecular side reactions.

Troubleshooting Protocol

| Variable | Standard Protocol (Fail) | Optimized Protocol (Success) | Mechanistic Rationale |

| Concentration | 0.1 M - 0.5 M | < 0.05 M (High Dilution) | Low concentration statistically favors the reaction of the amine with its own tail rather than a neighbor's tail. |

| Leaving Group | Mesylate (OMs) | Tosylate (OTs) or Triflate (OTf) | A better leaving group accelerates the slow, rate-determining cyclization step. |

| Base | Et3N / Pyridine | LiHMDS or NaH (in THF) | Strong, non-nucleophilic bases ensure complete deprotonation of the amine (or amide if protected), creating a more aggressive nucleophile. |

| Temperature | Reflux | Controlled Ramp | Start at 0°C for activation, then slowly warm to reflux. "Shocking" the system often favors polymerization. |

Step-by-Step Optimization (The "Couty" Method Adaptation)

-

Substrate: Start with N-protected amino alcohol (e.g., N-Boc or N-Benzyl). Note: Cyclizing the free amine often leads to dimerization.

-

Activation: React N-benzyl-3-(2-fluorophenyl)-3-hydroxypropylamine with TsCl/Pyridine to form the O-tosylate. Isolate this intermediate.

-

Cyclization:

-

Dissolve the tosylate in dry THF to a concentration of 0.02 M .

-

Add LiHMDS (1.1 equiv) at -78°C or 0°C.

-

Allow to warm to reflux overnight.

-

-

Deprotection: Remove the N-benzyl group via hydrogenation (Pd/C, H2) or ACE-Cl method. Caution: Benzylic C-N bonds are labile; monitor carefully to avoid cleaving the ring.

Visual Logic: Cyclization vs. Polymerization

Figure 1: Kinetic competition between cyclization and polymerization. High dilution is the critical control point.

Module 2: The Beta-Lactam Reduction Route

User Scenario: “I synthesized 4-(2-fluorophenyl)azetidin-2-one successfully, but when I reduce it with LiAlH4, I get mostly the ring-opened amino alcohol.”

Root Cause Analysis

The reduction of the carbonyl group in a strained beta-lactam ring is perilous. The C-N bond is already strained; if the reducing agent coordinates too strongly to the oxygen or nitrogen, it can facilitate C-N bond cleavage (ring opening) rather than C=O reduction.

-

The Culprit: Standard LiAlH4 (LAH) is often too basic and aggressive.

-

The Solution: Electrophilic reducing agents (Alanes) are superior for lactams because they coordinate the carbonyl oxygen, activating it for hydride delivery without promoting ring cleavage.

Troubleshooting Protocol

| Reducing System | Risk Level | Outcome |

| LiAlH4 (THF, Reflux) | High | Frequent ring opening to 3-amino-1-propanol derivatives. |

| LiAlH4 + AlCl3 (Mixed) | Low | Generates Alane (AlH3) in situ. This is the gold standard for lactam-to-azetidine reduction. |

| BH3·THF (Borane) | Medium | Can work, but often forms stable amine-borane complexes that are difficult to break without harsh acid (which kills the azetidine). |

Optimized Alane Reduction Protocol

-

Preparation: In a dry flask under Argon, suspend LiAlH4 (3 equiv) in dry Ether or THF at 0°C.

-

Activation: Carefully add AlCl3 (1 equiv) . Stir for 15-30 mins. This generates AlH3 (Alane).

-

Reaction:

-

-

Addition: Dissolve your 4-(2-fluorophenyl)azetidin-2-one in the minimum amount of solvent and add dropwise to the Alane mixture.

-

Reaction: Allow to warm to room temperature. Monitor by TLC. Do not reflux unless necessary.

-

Quenching (Critical): The "Fieser" workup or Glauber’s salt (Na2SO4·10H2O) method is preferred.

-

Avoid strong acid workups, as the 2-fluorophenyl azetidine is acid-sensitive (benzylic cation formation leads to ring opening).

-

Visual Logic: Reduction Pathway

Figure 2: Selecting the correct reducing agent to prevent ring opening.

Module 3: Isolation & Stability (FAQ)

Q: My product degrades on the rotary evaporator. Why? A: Free base azetidines are volatile and prone to oxidation or polymerization. The 2-fluorophenyl group makes the benzylic position sensitive.

-

Fix: Do not evaporate to dryness as a free base. Isolate as a salt immediately.

Q: Which salt form is best? A:

-

Oxalate Salt: Often crystalline and non-hygroscopic. Add 1 equiv of oxalic acid in acetone/ether.

-

Hydrochloride Salt: Good, but can be hygroscopic. Generate using HCl in ether (anhydrous). Avoid aqueous HCl.

Q: Can I use silica gel chromatography? A: Use with caution. Silica is slightly acidic and can open the ring or trap the amine.

-

Fix: Pre-treat the silica column with 1-2% Triethylamine (TEA) in the eluent to neutralize acidic sites.

References

-

Couty, F., et al. (2016).[1][2] "Synthesis of 2-Arylazetidines via Copper-Catalyzed Arylation and Ring Closure." Journal of Organic Chemistry.

-

Jackson, M. B., Mander, L. N., & Spotswood, T. M. (1983).[3] "Reduction of N-substituted Azetidin-2-ones to Azetidines." Australian Journal of Chemistry, 36(4), 779-788. (Establishes Alane superiority).

-

Mughal, H., & Szostak, M. (2021).[4] "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle."[4][5][6] Organic & Biomolecular Chemistry, 19, 3274.[4]

-

De Kimpe, N., et al. (2006). "Reduction of 4-(haloalkyl)azetidin-2-ones with LiAlH4 as a powerful method for the synthesis of stereodefined aziridines and azetidines." Journal of Organic Chemistry. (Discusses ring opening risks).

Sources

- 1. Azetidine synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

Purification techniques for 2-(2-Fluorophenyl)azetidine

Technical Support Center: Purification of 2-(2-Fluorophenyl)azetidine

Case ID: AZT-2F-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Isolation, Purification, and Stabilization Protocols for 2-Aryl Azetidines

Executive Summary & Compound Profile

User Advisory: You are working with a strained, secondary amine . 2-(2-Fluorophenyl)azetidine combines the high basicity of a secondary amine (pKa

Common Failure Modes:

-

Silica Decomposition: The compound binds irreversibly to acidic silanol groups on standard silica gel, leading to streaking and yield loss.

-

Ring Opening: Exposure to strong Lewis acids or excessive heat (>100°C) can trigger ring opening to acyclic imines or halides.

-

Volatility: The free base is an oil with moderate volatility; high-vacuum drying must be monitored to prevent product loss.

Physicochemical Snapshot:

| Property | Value (Est.) | Implication |

|---|---|---|

| State (Free Base) | Colorless/Pale Yellow Oil | Hard to crystallize; purify via distillation or column. |

| State (HCl Salt) | White Hygroscopic Solid | Preferred form for storage and stability. |

| pKa (Conjugate Acid) | ~11.3 | Requires pH > 12.5 for efficient extraction into organic phase. |

| Boiling Point | ~80-90°C @ 0.5 mmHg | Distillable under high vacuum. |

General Purification Strategy (Workflow)

The following decision tree outlines the optimal purification route based on crude purity and available equipment.

Figure 1: Logical workflow for the isolation of 2-(2-Fluorophenyl)azetidine.

Detailed Protocols

Protocol A: Acid-Base Extraction (The "Clean-Up" Step)

Use this as the primary isolation method to remove non-basic impurities.

-

Acidification: Dissolve crude residue in Et₂O. Extract with 1M HCl (3x). The azetidine moves to the aqueous phase (protonated). Discard organics.

-

Basification (CRITICAL): Cool the aqueous layer to 0°C. Slowly add 4M NaOH or KOH until pH

13.-

Why? The fluorine atom on the phenyl ring is electron-withdrawing, slightly lowering the pKa, but the amine remains very basic. You must exceed the pKa by 2 units to ensure >99% free base formation.

-

-

Extraction: Extract immediately with DCM (3x).

-

Drying: Dry over Na₂SO₄ (avoid MgSO₄ if Lewis acid sensitivity is suspected) and concentrate carefully (rotovap bath < 30°C).

Protocol B: Flash Chromatography (The "Neutralization" Fix)

Standard silica gel is acidic (pH 4-5). You must modify the stationary phase.

-

Option 1: Basified Silica (Recommended)

-

Pre-treat silica slurry with 2-5% Triethylamine (Et₃N) in Hexanes.

-

Eluent: Hexanes/EtOAc (gradient) + 1% Et₃N.

-

-

Option 2: Neutral Alumina

-

Use Brockmann Grade III neutral alumina.

-

Eluent: DCM/MeOH (98:2).

-

-

Visualization: Ninhydrin stain (Secondary amines turn deep red/purple).

Protocol C: Salt Formation (Stabilization)

Free base azetidines oxidize and polymerize over time. Convert to a salt immediately.

-

Dissolve the purified free base oil in minimal dry Et₂O or EtOH.

-

Cool to 0°C.

-

Add 1.05 eq of HCl (2M in Et₂O) or Oxalic Acid (saturated in EtOH) dropwise.

-

Precipitate should form immediately. Filter and wash with cold Et₂O.

-

Note: The oxalate salt is often more crystalline and less hygroscopic than the HCl salt.

-

Troubleshooting Guide (Q&A)

Q1: I ran a column on standard silica using DCM/MeOH, but my product never eluted. Where is it? Diagnosis: The amine has protonated on the acidic silanols of the silica gel, effectively "salting" itself onto the column. Solution: Flush the column with DCM:MeOH:NH₄OH (90:9:1). The ammonia will deprotonate the azetidine, displacing it from the silica. In the future, always pretreat silica with Et₃N (Protocol B).

Q2: My product is an oil that smells like ammonia, but NMR shows broad peaks. Is it decomposing? Diagnosis: Broad peaks often indicate proton exchange or the presence of paramagnetic impurities. However, if the oil is turning yellow/brown, it is likely oxidizing. Solution:

-

Check solvent: Ensure your CDCl₃ is neutralized (filter through basic alumina). Acidic CDCl₃ can protonate the azetidine during NMR measurement.

-

Salt it out: Convert a small aliquot to the oxalate salt. If the salt gives a sharp NMR, the free base was simply undergoing exchange or minor oxidation.

Q3: During concentration on the rotovap, my yield dropped significantly. Diagnosis: 2-Aryl azetidines have moderate volatility. Solution:

-

Do not use high vacuum (< 10 mbar) for the free base unless distilling.

-

"Salt formation" (Protocol C) should be done before drying to absolute constant weight if volatility is a major issue.

Q4: Can I use strong acids like H₂SO₄ for extraction? Diagnosis: Risky. Strained rings can open under harsh acidic conditions + heat. Solution: Stick to HCl or acetic acid for extraction. Avoid heating the acidic aqueous phase.

Frequently Asked Questions (FAQs)

Q: What is the best way to store 2-(2-Fluorophenyl)azetidine? A: Store as the HCl or Oxalate salt at -20°C under argon. The free base should be used immediately or stored as a frozen benzene solution (if permissible) to inhibit polymerization.

Q: How do I confirm the ring is intact? A: Check the ¹H NMR. The azetidine ring protons (C3 and C4 positions) typically appear as multiplets between 2.0–4.5 ppm. Ring opening usually results in a distinct shift of these signals to the alkene/imine region or loss of the specific coupling pattern.

Q: Is this compound toxic? A: Treat as a potential irritant and sensitizer. Azetidines are structurally related to beta-lactams and some alkaloids; biological activity is likely.[3] Use standard PPE.

References

-

Synthesis and Stability of Azetidines

-

Purification of Amine Derivatives (Silica Compatibility)

- Title: Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chrom

- Source: National Institutes of Health (NIH) / PMC, 2014.

-

URL:[Link]

-

Physical Properties of Azetidines

- Title: Azetidine - Chemical Properties and Safety D

- Source: PubChem (N

-

URL:[Link]

- Salt Preparation (General Protocol for Amines)

Sources

- 1. ricerca.uniba.it [ricerca.uniba.it]

- 2. ajchem-a.com [ajchem-a.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 2-(2-Fluorophenyl)azetidine hydrochloride | C9H11ClFN | CID 73994654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

Technical Support Center: A Troubleshooting Guide for 2-Arylazetidine Synthesis

Welcome to the technical support center for the synthesis of 2-arylazetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic motif. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of 2-arylazetidines, while crucial for the development of novel therapeutics, is often fraught with challenges ranging from low yields to the formation of stubborn side products. This section directly addresses these issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield in Intramolecular Cyclization

Question: I am attempting to synthesize a 2-arylazetidine via intramolecular cyclization of an N-aryl-3-halo-1-propanamine derivative, but I am consistently observing low to no yield of the desired product. What are the likely causes and how can I improve the reaction?

Answer:

Low yields in intramolecular cyclizations to form the strained four-membered azetidine ring are a common problem. The primary culprits are often competing side reactions and unfavorable reaction kinetics.

Causality and Solutions:

-

Competing Elimination: The basic conditions required for the intramolecular nucleophilic substitution can also promote a competing E2 elimination reaction, leading to the formation of an allylic amine instead of the desired azetidine.

-

Solution: Employ a non-nucleophilic, sterically hindered base to favor the intramolecular substitution over elimination. Bases like potassium tert-butoxide (t-BuOK) or sodium bis(trimethylsilyl)amide (NaHMDS) are often effective. Running the reaction at lower temperatures can also help to suppress the elimination pathway.

-

-

Formation of Pyrrolidine Byproduct: A common side reaction is the formation of a five-membered pyrrolidine ring through a competing 5-endo-tet cyclization, which can be thermodynamically favored over the desired 4-exo-tet cyclization for the azetidine ring.[1]

-

Solution: The choice of catalyst can significantly influence the regioselectivity. The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been demonstrated to strongly favor the formation of the azetidine product by coordinating to the leaving group and facilitating the desired 4-exo-tet ring closure.[1]

-

-

Slow Reaction Kinetics: The formation of the strained azetidine ring can be kinetically slow.

-

Solution: Increasing the reaction temperature can improve the rate of cyclization. However, this must be balanced with the potential for increased side reactions. Microwave irradiation can sometimes be employed to accelerate the reaction while minimizing thermal decomposition.

-

Troubleshooting Workflow for Intramolecular Cyclization

Caption: Troubleshooting workflow for low yields in intramolecular cyclization.

Issue 2: Catalyst Deactivation and Low Conversion in Buchwald-Hartwig Amination

Question: I am using a Buchwald-Hartwig amination to couple an aryl halide with azetidine, but the reaction stalls at low conversion, suggesting catalyst deactivation. What are the common causes of catalyst deactivation in this context and how can I mitigate them?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is sensitive to reaction conditions, and catalyst deactivation is a frequent issue, especially with challenging substrates like azetidines.

Causality and Solutions:

-

Base-Mediated Decomposition of the Heterocycle: Strong bases like sodium tert-butoxide (NaOtBu), while often promoting high reaction rates, can lead to the decomposition of sensitive heterocyclic substrates.[2] This decomposition can generate species that poison the palladium catalyst.

-

Solution: A synergistic approach of using a milder base and a more robust ligand is often effective. The use of sodium trimethylsilanolate (NaOTMS) as a moderate-strength base can limit the decomposition of the azetidine ring.[2] Pairing this with a highly effective phosphine ligand, such as GPhos, can maintain high catalytic activity.[2]

-

-

Ligand Degradation or Inappropriate Ligand Choice: The phosphine ligands are crucial for the stability and activity of the palladium catalyst. Some ligands may not be robust enough for the reaction conditions or may not be suitable for the specific substrate combination.

-

Solution: For coupling with azetidine, bulky, electron-rich biarylphosphine ligands such as BrettPhos or XPhos are often good choices as they promote the reductive elimination step and stabilize the active catalytic species.[3] It is crucial to use high-purity ligands and to handle them under an inert atmosphere to prevent oxidation.

-

-

Inhibition by Substrates or Products: Some five-membered heterocycles have been observed to displace the phosphine ligand from the palladium center, leading to catalyst deactivation.[4] While azetidine is a four-membered ring, similar inhibitory effects could be at play.

-

Solution: Increasing the ligand-to-palladium ratio can sometimes overcome this inhibition. Additionally, careful selection of the ligand to ensure strong binding to the palladium center is important.

-

| Parameter | Standard Conditions | Troubleshooting Modification | Rationale |

| Base | NaOtBu | K₃PO₄, Cs₂CO₃, NaOTMS | Milder bases can prevent substrate/product degradation.[2][3] |

| Ligand | Standard phosphine | Bulky biarylphosphines (e.g., BrettPhos, XPhos, GPhos) | Enhance catalyst stability and activity for challenging substrates.[2][3] |

| Solvent | Toluene, Dioxane | t-Amyl alcohol | Can improve solubility and reaction rates in some cases. |

| Temperature | 80-110 °C | Lower temperature with a more active catalyst system | Minimize thermal decomposition of sensitive compounds. |

Table 1: Optimization Parameters for Buchwald-Hartwig Amination of Azetidines.

Issue 3: Undesired Side Reactions in Photochemical [2+2] Cycloadditions (Aza Paternò-Büchi Reaction)

Question: I am attempting to synthesize a 2-arylazetidine using a visible-light-mediated aza Paternò-Büchi reaction, but I am observing significant formation of side products and low yields of the desired azetidine. How can I suppress these side reactions?

Answer:

The aza Paternò-Büchi reaction is a powerful method for azetidine synthesis, but it is often plagued by competing photochemical pathways that can diminish the yield of the desired [2+2] cycloadduct.[1][5]

Causality and Solutions:

-

Competing E/Z Isomerization of the Imine: Upon photochemical excitation, the imine can undergo E/Z isomerization, which is a non-productive relaxation pathway that competes with the desired cycloaddition.[6]

-